Product packaging for Methyl 5,6-dihydro-2H-pyran-3-carboxylate(Cat. No.:CAS No. 85373-69-9)

Methyl 5,6-dihydro-2H-pyran-3-carboxylate

Cat. No.: B2594020
CAS No.: 85373-69-9
M. Wt: 142.154
InChI Key: XWDSUYDGAOYBES-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-2H-pyran-3-carboxylate (CAS 85373-69-9) is a chemical building block belonging to the dihydropyran class. With the molecular formula C7H10O3, it serves as a versatile intermediate in organic synthesis . The pyran scaffold is a common structural motif in a vast array of natural products and bioactive molecules, making derivatives like this one highly valuable for constructing more complex structures . This compound is particularly useful in medicinal chemistry research. Pyran-based scaffolds are extensively investigated for various pharmacological activities. Recent scientific literature highlights that such scaffolds are being studied for the treatment of neurodegenerative conditions, including Alzheimer's disease, due to their neuroprotective properties . Furthermore, the dihydropyran structure is a key intermediate in asymmetric synthesis. Research demonstrates that similar carboxylic acid derivatives can be used in enantioselective hydrogenation reactions to create chiral molecules, which are crucial for developing certain pharmaceuticals and agrochemicals . Additionally, 3-acyl-dihydropyran-2-ones, closely related to this ester, are recognized as unique heterocyclic molecules found in natural products with antifungal activity, underscoring the value of this chemical class in agrochemical and pharmaceutical discovery . This product is intended for research purposes as a synthetic intermediate or building block. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B2594020 Methyl 5,6-dihydro-2H-pyran-3-carboxylate CAS No. 85373-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDSUYDGAOYBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85373-69-9
Record name methyl 5,6-dihydro-2H-pyran-3-carboxylate
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Advanced Synthetic Methodologies for Methyl 5,6 Dihydro 2h Pyran 3 Carboxylate

Enantioselective Catalytic Hydrogenation Approaches

Enantioselective catalytic hydrogenation is a powerful technique for producing single-enantiomer compounds by reducing a prochiral precursor. This method is particularly relevant for the synthesis of saturated pyran rings from their dihydropyran counterparts.

A notable application of heterogeneous asymmetric catalysis is the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, a direct precursor to the target molecule. rsc.org This transformation can be effectively achieved using a palladium catalyst supported on alumina (B75360) (Pd/Al2O3) that has been modified with a chiral agent. rsc.org Cinchona alkaloids, a class of naturally occurring compounds, are exemplary chiral modifiers. nih.govrsc.org

Specifically, the use of cinchonidine (B190817) as a modifier for a 5% Pd/Al2O3 catalyst has been shown to successfully hydrogenate the carbon-carbon double bond of the dihydropyran ring, affording the saturated tetrahydro-2H-pyran-3-carboxylic acid with high optical purity. rsc.org These alkaloids are valued in asymmetric catalysis because they possess both acidic and basic sites, allowing them to act as dual-function chiral organocatalysts. nih.gov

Achieving high enantioselectivity in these catalytic systems is critically dependent on the fine-tuning of various reaction parameters. The choice of chiral modifier, solvent, temperature, and hydrogen pressure all play a significant role in determining the stereochemical outcome of the reaction. The goal of optimization is to maximize the difference in the activation energies for the pathways leading to the two different enantiomers, thereby favoring the formation of one over the other.

For the cinchonidine-modified palladium-catalyzed hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, studies have demonstrated that an optical purity of up to 89% can be achieved under optimized conditions. rsc.org Key variables that are typically manipulated to achieve such stereocontrol include the concentration of the alkaloid modifier, the specific solvent system, and the reaction temperature.

Table 1: Factors Influencing Stereocontrol in Heterogeneous Catalytic Hydrogenation

ParameterInfluence on StereoselectivityTypical Considerations
Chiral Modifier The structure of the Cinchona alkaloid (e.g., cinchonidine vs. quinine) dictates the chiral environment on the catalyst surface.Selection is based on achieving the desired enantiomer. Pseudo-enantiomeric alkaloids often yield opposite product enantiomers.
Solvent Affects the conformation of the modifier and the substrate on the catalyst surface, as well as their solubility.Polar and non-polar solvents are screened to find the optimal medium for chiral induction.
Temperature Lower temperatures generally increase enantioselectivity by reducing thermal motion and amplifying the energetic differences between diastereomeric transition states.Must be balanced with reaction rate, as lower temperatures can significantly slow the reaction.
Hydrogen Pressure Can influence the surface coverage of hydrogen and the reaction kinetics, which in turn can affect selectivity.Optimized to ensure efficient reduction without compromising the chiral control exerted by the modifier.
Modifier Conc. The ratio of the chiral modifier to the catalyst is crucial for creating a uniform chiral surface.Too little modifier results in low enantioselectivity, while too much can sometimes inhibit the catalyst's activity.

The mechanism of chiral induction in hydrogenation reactions using Cinchona alkaloid-modified palladium catalysts is a subject of detailed study. While complex, the prevailing model suggests that a cooperative interaction between the substrate, the chiral modifier, and the catalyst surface is responsible for the enantioselectivity. nih.gov

The process begins with the adsorption of the Cinchona alkaloid onto the surface of the palladium nanoparticles. This creates a "chiral pocket" or a defined chiral environment. nih.gov For the hydrogenation to occur, the prochiral substrate (5,6-dihydro-2H-pyran-3-carboxylic acid) must also adsorb onto the catalyst surface in proximity to the modifier.

It is proposed that an interaction, such as a hydrogen bond, forms between the alkaloid (specifically, the quinuclidine (B89598) nitrogen) and the substrate (the carboxylic acid group). This interaction locks the substrate into a specific orientation as it approaches the catalyst for hydrogenation. This enforced orientation means that the hydrogen atoms are added to the double bond from a sterically favored face, leading to the preferential formation of one enantiomer. nih.govrsc.org The bifunctional nature of the catalyst, where different parts of the molecule are responsible for substrate binding and influencing the chemical transformation, is key to its success. nih.gov

Cycloaddition Reactions in the Formation of the Dihydropyran Ring System

Cycloaddition reactions are a cornerstone of synthetic chemistry for the construction of cyclic compounds. libretexts.org They are particularly useful for creating the core dihydropyran structure of the target molecule in a highly controlled manner.

The dihydropyran ring can be efficiently formed through a variation of the Diels-Alder reaction known as the oxo-Diels-Alder or hetero-Diels-Alder reaction. wikipedia.orgwikipedia.org This reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile containing a heteroatom. wikipedia.org In this specific case, an aldehyde serves as the dienophile, with its carbon-oxygen double bond participating in the reaction to form the six-membered dihydropyran ring. wikipedia.org

This method is powerful because it allows for the simultaneous formation of two new sigma bonds and can establish up to three stereocenters in a single step. illinois.edu The reaction between a suitable diene and an aldehyde leads directly to the desired dihydropyran skeleton. wikipedia.org

While the oxo-Diels-Alder reaction can proceed thermally, its efficiency, rate, and selectivity are often dramatically improved by the addition of a catalyst. Inorganic Lewis acids are particularly effective catalysts for this transformation. illinois.eduias.ac.in Lewis acids function by coordinating to the oxygen atom of the aldehyde's carbonyl group. wikipedia.org This coordination makes the aldehyde more electron-deficient, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in A lower LUMO energy enhances the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, which accelerates the reaction. illinois.edu

Table 2: Examples of Inorganic Lewis Acid Catalysts in Hetero-Diels-Alder Reactions

Lewis Acid CatalystFormulaRole in ReactionReference
Aluminum chlorideAlCl₃A strong Lewis acid that significantly lowers the dienophile's LUMO, increasing reaction rates. ias.ac.in
Boron trifluorideBF₃Commonly used to activate carbonyl compounds and promote cycloaddition. ias.ac.in
Tin(IV) chlorideSnCl₄Another effective Lewis acid for enhancing reaction rates and selectivity. ias.ac.in
Copper(II) nitrateCu(NO₃)₂Shown to be a highly effective catalyst in aqueous media, significantly outperforming proton acid catalysis. iitd.ac.in
Calcium triflateCa(OTf)₂A sustainable and effective Lewis acid catalyst for normal electron-demand Diels-Alder reactions. ias.ac.in

Diels-Alder Type Reactions Involving Aldehydes and Dienes

Role of Organic Nitro Compounds as Co-catalysts

In the synthesis of 5,6-dihydro-2H-pyran derivatives, organic nitro compounds can serve as effective co-catalysts in conjunction with inorganic Lewis acid catalysts. google.com This approach is particularly useful in Diels-Alder type reactions. The primary catalyst, a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), activates the dienophile. google.com The addition of an organic nitro compound, either aliphatic or aromatic, can advantageously enhance the reaction. google.com

The molar ratio of the diene to the dienophile is typically maintained between 1:1 and 10:1, with a preferred range of 1.5:1 to 2.5:1. google.com The Lewis acid catalyst is generally used in an amount of at least 0.01 moles per mole of dienophile, with a more common range being 0.03 to 0.6 moles. google.com The organic nitro co-catalyst is added in an amount of up to 10 moles per mole of the Lewis acid catalyst, though amounts of 3 moles or less are preferable. google.com This co-catalytic system provides an efficient pathway for the formation of the dihydropyran ring structure. google.com

[3+2] Cycloaddition Approaches for Pyran Ring Formation

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings, and its principles can be adapted for the construction of pyran rings. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile, such as an alkene or alkyne, to form a cyclic product. wikipedia.org This process is a concerted, pericyclic reaction that results in the formation of a new C-C and a new C-O bond when applied to pyran synthesis. wikipedia.org

The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org For instance, in the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile), if the alkene possesses an electron-donating group, the dominant interaction is between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone. wikipedia.org Conversely, if the dipolarophile is electron-poor, the HOMO of the nitrone and the LUMO of the dipolarophile interaction becomes more significant. wikipedia.org Intramolecular versions of this reaction have been successfully employed to construct complex polycyclic systems containing the pyran framework. wikipedia.org

Multi-Component Reaction Pathways Towards Substituted Dihydropyran Esters

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like substituted dihydropyran esters from simple starting materials in a single step.

Knoevenagel-Michael Tandem Protocols in Pyran Synthesis

The Knoevenagel-Michael tandem reaction is a well-established method for the synthesis of pyran derivatives. btcpharmtech.com This reaction sequence typically begins with a Knoevenagel condensation between an active methylene (B1212753) compound and a carbonyl compound, catalyzed by a base. btcpharmtech.com The resulting intermediate then undergoes an intramolecular Michael addition to form the dihydropyran ring. nih.gov

This tandem approach has been utilized in the synthesis of various pyran-containing scaffolds. researchgate.net The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the yield and stereochemistry of the final product. btcpharmtech.com Chiral organocatalysts can also be employed to achieve asymmetric synthesis of pyran derivatives. btcpharmtech.com

One-Pot Condensation Reactions Utilizing Various Carbonyl and Amine Components

One-pot condensation reactions involving multiple components, such as an amine, a carbonyl compound, an acid, and an isocyanide, are powerful tools for generating molecular diversity. The Ugi reaction, a four-component reaction, produces α-acylamidocarboxamides, and its principles can be extended to the synthesis of heterocyclic structures. rsc.org While not a direct synthesis of dihydropyrans, the strategic selection of carbonyl and amine components can lead to intermediates that subsequently cyclize to form the desired pyran ring.

Catalytic Strategies in Multi-Component Dihydropyran Synthesis (e.g., ZrCl₄@Arabic Gum)

Modern catalytic strategies have been developed to enhance the efficiency and environmental friendliness of multi-component dihydropyran synthesis. One such example is the use of zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) as a heterogeneous and recyclable Lewis acid catalyst. ajchem-a.comajchem-a.com This catalyst has been effectively used in the solvent-free, multi-component reaction of aryl aldehydes, malononitrile, and ethyl acetoacetate (B1235776) to produce dihydropyran derivatives. ajchem-a.comajchem-a.com

The reaction proceeds efficiently at 50 °C, and the catalyst can be recovered and reused without a significant loss of activity. ajchem-a.comajchem-a.com This method offers several advantages, including high reaction efficiency, short reaction times, and simple operational procedures, making it a green and sustainable approach to dihydropyran synthesis. ajchem-a.comajchem-a.com Zirconium tetrachloride (ZrCl₄) itself has also been utilized as an efficient catalyst for one-pot, three-component reactions to produce hexahydropyrano pyrimidinone derivatives. acgpubs.org

CatalystReactantsConditionsYieldReference
ZrCl₄@Arabic GumAryl aldehydes, Malononitrile, Ethyl acetoacetateSolvent-free, 50 °CHigh ajchem-a.comajchem-a.com
ZrCl₄3,4-dihydro(2H)-pyran, Urea, BenzaldehydeEthanolGood acgpubs.org

Alkylation and O-Alkylation Strategies for Ring Construction and Ester Formation

An alternative approach to the construction of the dihydropyran ring involves alkylation and O-alkylation strategies. A notable example is the synthesis of a methyl-substituted 3,4-dihydro-2H-pyran-5-carboxylate, a compound structurally similar to the target molecule. google.comgoogle.com

This process involves two key steps:

Alkylation: The initial step is the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane (B140262) in an alcoholic solvent. This reaction forms a haloketone intermediate. google.com

O-Alkylation: The subsequent step is an intramolecular O-alkylation of the haloketone intermediate using a base such as sodium methoxide (B1231860). This cyclization step yields the desired methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate. google.com

This method provides a direct route to the dihydropyran carboxylate core structure. google.com The use of sodium methoxide is advantageous over other bases like potassium carbonate due to its lower molecular weight, which simplifies the workup process. google.com

StepReactantsReagentProductReference
AlkylationMethyl acetoacetate, 1-Bromo-3-chloropropane-Haloketone intermediate google.com
O-AlkylationHaloketone intermediateSodium methoxideMethyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate google.com

Condensation Reactions with Activated Methylene Compounds (e.g., Methyl Acetoacetate)

A prominent and industrially relevant method for the synthesis of the dihydropyran ring system involves the condensation of an activated methylene compound, such as methyl acetoacetate, with a suitable dielectrophile. patsnap.comgoogle.comgoogle.com This approach leverages the acidity of the α-protons in methyl acetoacetate, enabling its reaction with electrophilic partners to build the carbon skeleton of the target molecule.

In a typical procedure, methyl acetoacetate is reacted with a 1,3-dihalopropane derivative, for instance, 1-bromo-3-chloropropane. patsnap.comgoogle.com The reaction is initiated by a base, which deprotonates the methyl acetoacetate to form a nucleophilic enolate. This enolate then participates in a nucleophilic substitution reaction with the dihalopropane. The initial alkylation preferentially occurs at the more reactive carbon-bromine bond. patsnap.comgoogle.com

The mechanism proceeds through the formation of an intermediate haloketone. patsnap.comgoogle.com This key intermediate is then poised for a subsequent intramolecular cyclization to form the desired dihydropyran ring. The choice of base and reaction conditions is crucial to control the reaction pathway and maximize the yield of the desired product.

Base-Mediated Cyclization and O-Alkylation Steps

Following the initial condensation and formation of the haloketone intermediate, a base-mediated intramolecular cyclization is employed to construct the heterocyclic ring. patsnap.comgoogle.comgoogle.com This step is a critical transformation that leads to the formation of the Methyl 5,6-dihydro-2H-pyran-3-carboxylate core.

The cyclization is typically an O-alkylation reaction, where the enolate of the ketoester attacks the carbon bearing the remaining halogen atom (in this case, chlorine), displacing the halide and forming the six-membered dihydropyran ring. patsnap.comgoogle.com Strong bases such as sodium methoxide are commonly used to facilitate this intramolecular Williamson ether synthesis. patsnap.comgoogle.com The reaction is often carried out in an alcoholic solvent, like methanol (B129727), which is compatible with the sodium methoxide base. patsnap.comgoogle.com

The reaction conditions, including temperature and reaction time, are optimized to ensure complete cyclization and minimize the formation of side products. The general reaction scheme can be summarized as follows:

StepReactantsReagentsKey Transformation
1Methyl acetoacetate, 1-Bromo-3-chloropropaneBase (e.g., Sodium methoxide)Formation of a haloketone intermediate via C-alkylation.
2Haloketone intermediateBase (e.g., Sodium methoxide)Intramolecular O-alkylation to form the dihydropyran ring.

Process Optimization for Industrial-Scale Synthesis (e.g., Solvent Recycling, Waste Minimization)

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a strong focus on process optimization to ensure economic viability, safety, and environmental sustainability. Key areas of optimization include solvent recycling and waste minimization, which are central tenets of green chemistry. mdpi.combcrec.id

Solvent Recycling: In large-scale chemical manufacturing, solvents constitute a significant portion of the material input and waste generated. mdpi.com For the synthesis of dihydropyran derivatives, alcoholic solvents like methanol are often employed. patsnap.comgoogle.com Implementing solvent recovery and recycling protocols is crucial. Distillation is a common technique used to purify and recover solvents from reaction mixtures, allowing them to be reused in subsequent batches. google.com This not only reduces the consumption of fresh solvent but also minimizes the volume of solvent waste that requires disposal, leading to significant cost savings and a lower environmental footprint.

Waste Minimization: A holistic approach to waste minimization involves several strategies throughout the synthetic process. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a powerful tool in this regard, as they can construct complex molecules in a single step with high atom economy. mdpi.commdpi.com

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. For the synthesis of pyran derivatives, various reusable catalysts have been explored to promote efficient and clean transformations. bcrec.idnih.gov

Work-up Procedures: Simplifying purification procedures, for example, by designing processes where the product can be isolated by crystallization or filtration rather than chromatography, can significantly reduce solvent usage and waste generation.

By integrating these principles, the industrial-scale synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Ring-Closing Metathesis Approaches for Dihydropyranones

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including dihydropyranones. nih.govrsc.orgnih.govorganic-chemistry.orgmedwinpublishers.com This methodology, which was recognized with the Nobel Prize in Chemistry in 2005, utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cyclic olefin and a small volatile byproduct, typically ethylene. organic-chemistry.orgmedwinpublishers.com

The application of RCM to the synthesis of dihydropyranones involves the preparation of an acyclic diene precursor containing an ester functionality. The strategic placement of the two terminal alkene groups allows for the formation of the desired six-membered ring upon exposure to a suitable metathesis catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.org

A key advantage of RCM is its high functional group tolerance, which allows for the synthesis of complex and highly functionalized dihydropyranone scaffolds. nih.govnih.gov The reaction conditions are generally mild, and the catalyst loading can often be kept low. The diastereoselectivity of the ring closure can be influenced by the substrate structure and the choice of catalyst. nih.gov

Catalyst GenerationKey Features
First-Generation Grubbs' Catalysts Good activity for a range of substrates.
Second-Generation Grubbs' Catalysts Higher activity and broader substrate scope, including less reactive olefins.
Hoveyda-Grubbs Catalysts Increased stability and recyclability.

Biosynthesis-Inspired Routes to Dihydropyran Scaffolds

Nature provides a rich source of inspiration for the development of novel synthetic strategies. The biosynthesis of numerous natural products involves the formation of dihydropyran rings, often through elegant and highly selective enzymatic transformations. chim.itnih.govrsc.org By studying these biosynthetic pathways, chemists can devise biomimetic synthetic routes that mimic nature's approach to constructing these complex heterocyclic scaffolds. albany.edursc.org

One common biosynthetic strategy for the formation of pyran rings involves the intramolecular cyclization of a polyketide chain. nih.gov Enzymes such as polyketide synthases (PKSs) assemble a linear precursor with precisely placed hydroxyl and carbonyl groups. Subsequent enzyme-catalyzed or spontaneous cyclization and dehydration can then lead to the formation of a dihydropyran ring.

Inspired by these processes, synthetic chemists have developed biomimetic approaches that utilize, for example, acid- or base-catalyzed cyclizations of synthetic precursors designed to mimic the intermediates of biosynthetic pathways. chim.it The Prins cyclization, which involves the acid-catalyzed reaction of an alkene with a carbonyl compound, is another example of a reaction that has been used in a biomimetic fashion to construct dihydropyran rings found in natural products. chim.it

These biosynthesis-inspired routes often offer advantages in terms of stereocontrol and efficiency, as they are guided by the inherent reactivity patterns observed in nature. By harnessing these principles, it is possible to develop novel and effective methods for the synthesis of a wide range of dihydropyran-containing molecules, including derivatives of this compound.

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Diastereomeric Excess Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the diastereomeric excess (de) of a chiral molecule. When a compound exists as a mixture of diastereomers, separate and distinct signals for the protons in each diastereomer can often be observed in the ¹H NMR spectrum. The integration (area under the peak) of these corresponding signals is directly proportional to the population of each diastereomer. acs.orgacs.org

For "Methyl 5,6-dihydro-2H-pyran-3-carboxylate," which may be synthesized in reactions that produce multiple stereoisomers, ¹H NMR provides a direct method to quantify their relative amounts. The diastereomeric excess can be calculated by comparing the integrals of specific, well-resolved protons that are uniquely positioned in each stereoisomer. In some cases, chiral solvating agents or derivatizing agents are added to the NMR sample to induce greater chemical shift differences between the signals of the enantiomers or diastereomers, facilitating more accurate quantification. mst.eduresearchgate.net

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Excess Calculation This table illustrates how data would be presented; specific chemical shifts (δ) and integrals are representative.

Proton AssignmentDiastereomer 1 Signal (δ, ppm)Integral 1Diastereomer 2 Signal (δ, ppm)Integral 2Diastereomeric Excess (%)
H-44.550.854.520.1570%
OCH₃3.750.853.720.1570%

Calculation: de (%) = [ (Integral 1 - Integral 2) / (Integral 1 + Integral 2) ] x 100

2D NMR (COSY, NOESY) for Stereochemical Assignments and Coupling Constant Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and determining the molecule's stereochemistry.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two to three bonds (vicinal coupling). libretexts.orgwikipedia.org In a COSY spectrum of "this compound," cross-peaks would appear between the signals of protons on adjacent carbons. longdom.orgyoutube.com This allows for the mapping of the spin systems within the dihydropyran ring, confirming the connectivity of the protons at positions C-2, C-4, C-5, and C-6. Analysis of the fine structure of these coupled signals in the 1D spectrum provides J-coupling constants, the magnitudes of which are dependent on the dihedral angle between the protons and can help infer their relative stereochemistry (e.g., axial vs. equatorial).

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which protons are close to each other in space, regardless of whether they are connected by bonds. libretexts.org This is crucial for determining stereochemistry and conformational preferences. longdom.org For "this compound," NOESY cross-peaks would establish the spatial proximity between protons on different parts of the ring, helping to assign their relative orientations (cis or trans). For example, a NOESY correlation between a proton at C-2 and a proton at C-4 would suggest they are on the same face of the ring.

Table 2: Expected 2D NMR Correlations for Structural Assignment

TechniqueExpected Key CorrelationsInformation Gained
COSY H-4 with H-5 protonsConfirms vicinal coupling and connectivity.
H-5 protons with H-6 protonsConfirms vicinal coupling and connectivity.
NOESY H-2 with H-6Elucidates through-space proximity to define stereochemistry.
H-4 with OCH₃Confirms spatial relationship between ring proton and ester group.

¹³C NMR for Carbon Backbone Characterization

Table 3: Expected ¹³C NMR Chemical Shift Ranges Based on data from analogous dihydropyran and unsaturated ester structures.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C=O (Ester)165-175Carbonyl carbon in an α,β-unsaturated ester environment.
C-3 (Olefinic)120-140sp² hybridized carbon of the C=C double bond, attached to the ester.
C-4 (Olefinic)100-120sp² hybridized carbon of the C=C double bond.
C-2 (Aliphatic)60-75Aliphatic carbon adjacent to the ring oxygen (O-CH₂).
C-6 (Aliphatic)60-75Aliphatic carbon adjacent to the ring oxygen (O-CH₂).
C-5 (Aliphatic)20-40Aliphatic carbon (CH₂).
OCH₃ (Ester)50-55Methyl carbon of the ester group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule with very high precision (typically to within 0.001 atomic mass units). researchgate.netchromatographyonline.com This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. measurlabs.comscispace.com For "this compound," with a molecular formula of C₇H₁₀O₃, HRMS would be used to measure its exact mass. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A match within a very small error margin (e.g., < 5 ppm) provides definitive confirmation of the molecular formula. chromatographyonline.com

Table 4: HRMS Data for Molecular Formula Confirmation

Molecular FormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)
C₇H₁₀O₃142.06299142.0631< 5

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. udel.edu The spectrum shows absorption bands at specific wavenumbers corresponding to particular bonds and functional groups. For "this compound," the key functional groups are the α,β-unsaturated ester and the C-O-C ether linkage within the dihydropyran ring.

The IR spectrum would be expected to show a strong absorption for the C=O (carbonyl) stretch of the α,β-unsaturated ester, typically at a slightly lower wavenumber than a saturated ester due to conjugation. orgchemboulder.comlibretexts.org Strong absorptions corresponding to the C-O stretching of the ester and the ether group would also be prominent. udel.edu Additionally, absorptions for C=C stretching and sp² and sp³ C-H stretching would confirm the presence of the alkene and aliphatic portions of the molecule.

Table 5: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
α,β-Unsaturated EsterC=O Stretch1715-1730
AlkeneC=C Stretch1640-1680
Ester / EtherC-O Stretch1000-1300
Olefinic C-HC-H Stretch3010-3100
Aliphatic C-HC-H Stretch2850-3000

X-Ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. When a compound can be grown as a suitable single crystal, this technique can provide definitive information on bond lengths, bond angles, and absolute stereochemistry. mdpi.com

For a dihydropyran derivative like "this compound," a crystallographic analysis would reveal the exact conformation of the six-membered ring (e.g., half-chair, boat). researchgate.netresearchgate.net It would also provide precise measurements of all bond lengths, such as the C=C, C=O, and C-O bonds, and the bond angles throughout the molecule. nih.gov This data serves as the ultimate benchmark for structural confirmation, validating the assignments made by other spectroscopic methods.

Table 6: Representative Bond Lengths and Angles from Analogous Crystal Structures Data represents typical values for similar dihydropyran structures and may not be specific to the title compound.

Bond/AngleDescriptionTypical Value
C=CAlkene double bond1.33 - 1.35 Å
C-O (ring)Ether linkage in the pyran ring1.42 - 1.45 Å
C=OEster carbonyl bond1.20 - 1.23 Å
C-O-CAngle within the ether linkage110 - 115°
O=C-OAngle within the ester group123 - 126°

Spectroscopic Analysis of Fluorinated Derivatives for Electronic Property Modulation

Detailed Research Findings

Research on various fluorinated pyran derivatives demonstrates a consistent set of spectroscopic shifts and electronic perturbations upon the introduction of fluorine or fluorine-containing groups (e.g., -CF3).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The introduction of fluorine atoms generally leads to a downfield shift (higher ppm) for nearby protons due to the inductive electron-withdrawing effect of fluorine. The magnitude of this shift is dependent on the proximity of the proton to the fluorine atom.

¹³C NMR: Carbon atoms directly bonded to fluorine experience a significant downfield shift and exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons further away will also show smaller C-F coupling constants.

¹⁹F NMR: This technique is crucial for directly observing the fluorinated positions. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable information about the success of the fluorination and the electronic nature of the molecule.

Infrared (IR) Spectroscopy:

The C-F bond gives rise to strong absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. The exact position and intensity of these bands can provide information about the nature of the fluorinated group (e.g., monofluorinated, difluorinated, or trifluoromethyl). For instance, the FT-IR spectrum of a related compound, Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate, shows characteristic vibrations for C-F bonds, alongside other functional groups like NH₂, C≡N, and C=O. bohrium.com

Computational Studies and Electronic Properties:

Density Functional Theory (DFT) calculations are often employed to complement experimental spectroscopic data and to predict the electronic properties of fluorinated compounds. These studies provide insights into:

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. Fluorination typically lowers the energies of both the HOMO and LUMO. The magnitude of this change affects the HOMO-LUMO gap, which is related to the chemical stability and the electronic absorption properties of the molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. In fluorinated derivatives, the region around the fluorine atoms is expected to be electron-rich (negative potential), while adjacent carbon atoms become more electron-deficient (positive potential).

Studies on compounds like Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate have utilized DFT calculations to analyze the HOMO-LUMO energy gap and MEP, correlating these theoretical findings with experimental observations to understand the compound's stability and reactivity. bohrium.com The introduction of fluorine atoms and trifluoromethyl groups is a known strategy in medicinal chemistry to modulate these electronic properties. acs.org

Data Tables

The following tables represent the type of data that would be generated from the spectroscopic analysis of hypothetical fluorinated derivatives of this compound, based on findings for analogous compounds.

Table 1: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) and C-F Coupling Constants (J, Hz) for a Fluorinated Derivative.

Carbon Atom PositionNon-Fluorinated (ppm)Fluorinated (ppm)¹JCF (Hz)²JCF (Hz)
C2165.2164.8-2.5
C3110.5108.2-15.8
C4 (Fluorinated)25.885.3175.2-
C566.165.5-22.1
C621.320.9-3.1
OCH₃51.752.1--

Note: Data is illustrative and based on general trends observed in fluorinated organic molecules.

Table 2: Calculated Electronic Properties of a Hypothetical Fluorinated Pyran Derivative.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
This compound-6.8-1.25.6
4-Fluoro-Methyl 5,6-dihydro-2H-pyran-3-carboxylate-7.1-1.55.6

Note: This data is hypothetical and serves to illustrate the expected trend of HOMO and LUMO energy level depression upon fluorination.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic properties of heterocyclic compounds, including pyran derivatives. While specific DFT studies on Methyl 5,6-dihydro-2H-pyran-3-carboxylate are not extensively available in the reviewed literature, insights can be drawn from computational analyses of structurally similar molecules. For instance, studies on compounds like ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate have utilized DFT with basis sets such as B3LYP/6-311G(d,p) to determine optimized geometries, bond lengths, bond angles, and electronic characteristics. materialsciencejournal.orgresearchgate.net Such calculations typically reveal the non-aromatic, six-membered heterocyclic ring structure of pyran, composed of five carbon atoms and one oxygen atom. materialsciencejournal.org

Computational analyses of various pyran-2-one analogues have been performed to understand their global and local reactivity properties. These studies often employ a combination of exchange-correlation functionals like B3LYP and CAM-B3LYP with different basis sets to ensure accuracy. semanticscholar.orgmdpi.com Geometrical optimizations are followed by vibrational analysis to confirm that the true ground state has been achieved, indicated by the absence of imaginary frequencies. semanticscholar.orgmdpi.com The electronic properties derived from these calculations, such as the distribution of electron density and electrostatic potential, are crucial for predicting the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjet.net

For pyran derivatives, the HOMO-LUMO energy gap can be indicative of intramolecular charge transfer, which influences the molecule's biological activity and nonlinear optical properties. irjet.net For example, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the calculated HOMO-LUMO energy gap was 4.54 eV, suggesting a stable molecular structure. materialsciencejournal.org A lower energy gap would suggest that electrons can be more easily excited from the ground state to an excited state. materialsciencejournal.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further predict the chemical behavior of the molecule. These descriptors include electronegativity (χ), chemical potential (µ), global hardness (η), global softness (σ), and the global electrophilicity index (ω). materialsciencejournal.org

Table 1: Calculated Quantum Chemical Descriptors for a Representative Pyran Derivative

ParameterFormulaTypical Value (eV)
HOMO Energy (EHOMO)--7.06
LUMO Energy (ELUMO)--2.52
Energy Gap (ΔE)ELUMO - EHOMO4.54
Ionization Potential (I)-EHOMO7.06
Electron Affinity (A)-ELUMO2.52
Electronegativity (χ)-(EHOMO + ELUMO)/24.79
Chemical Potential (µ)(EHOMO + ELUMO)/2-4.79
Global Hardness (η)(ELUMO - EHOMO)/22.27
Global Softness (σ)1/η0.44
Global Electrophilicity Index (ω)µ²/2η5.04

Note: The values presented are based on a related pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, and serve as an illustrative example. materialsciencejournal.org

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. Theoretical vibrational frequency analysis using DFT calculations can complement experimental data, aiding in the precise assignment of vibrational bands. materialsciencejournal.org For complex molecules, a comparison between scaled theoretical and experimental IR spectra is often necessary for accurate assignments. materialsciencejournal.org

For a compound like this compound, the IR spectrum would be expected to show characteristic peaks for the C=O stretching of the ester group, C-O stretching vibrations, and various C-H stretching and bending modes. The C=O stretching vibration of an ester typically appears in the range of 1735-1750 cm⁻¹. researchgate.net The asymmetric and symmetric stretching of the -CO₂⁻ group in carboxylates generally fall in the ranges of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. In a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations were used to reproduce the experimental IR and Raman spectra, allowing for a detailed vibrational analysis. scifiniti.com

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H stretching (alkane)2850-3000
C=O stretching (ester)1735-1750
C=C stretching1640-1680
C-O-C stretching (ether)1050-1150
C-O stretching (ester)1000-1300

Note: These are general ranges and the exact frequencies for this compound would require specific DFT calculations.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. The dihydropyran ring can adopt various conformations, such as half-chair or boat forms, and MD simulations can elucidate the relative stabilities and interconversion pathways of these conformers. iucr.org

While specific MD studies on this compound were not found, research on related pyran derivatives demonstrates the utility of this technique. For instance, MD simulations have been used to study the interactions of 2H-pyran-2-one analogues with water to understand their solubility and potential for forming hydrogen bonds. semanticscholar.orgmdpi.com Such simulations can also be used to assess the stability of different molecular derivatives, for example, by studying bond dissociation energies for hydrogen abstraction to predict stability towards autoxidation. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding of Bioactivity (without clinical data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govgoodreads.combpasjournals.comtandfonline.com This approach is widely used in drug discovery and toxicology to predict the activity of new chemical entities and to understand the molecular features that are important for a specific biological effect. wjbphs.com

For heterocyclic compounds like pyran derivatives, QSAR models can be developed to predict their potential as therapeutic agents. nih.gov A typical QSAR study involves calculating a large number of molecular descriptors that encode various aspects of the molecular structure, such as topological, geometrical, and electronic properties. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

While no specific QSAR models for this compound were identified, the general framework of QSAR can be applied to understand its potential bioactivity. By synthesizing a series of related dihydropyran carboxylates and measuring their activity in a relevant biological assay, a QSAR model could be developed. Such a model could reveal which structural features, such as the nature of the substituent on the pyran ring or the ester group, are critical for activity.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the calculation of the energies of reactants, products, and transition states. This information can help to determine the most likely pathway for a chemical reaction. For the synthesis of dihydropyran derivatives, various reaction pathways have been proposed and studied. For example, the synthesis of 3,4-dihydropyran-2-ones can be achieved through N-heterocyclic carbene (NHC) catalysis involving [4+2]- and [3+3]-type cycloadditions. mdpi.comnih.gov

Computational studies on the thermal decomposition of dihydropyran derivatives, such as 3,6-dihydro-2H-pyran and its methylated analogues, have been conducted using DFT. mdpi.com These studies can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics and the influence of substituents on the reaction rate. mdpi.com For instance, it was found that methyl substituents on the dihydropyran ring can favor thermal decomposition by lowering the activation free energy. mdpi.com

Analysis of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions are governed by a combination of steric and electronic effects. In the case of this compound, the substituents on the dihydropyran ring and the ester group will influence its chemical behavior. The methyl ester group is an electron-withdrawing group, which will affect the electron density distribution in the pyran ring.

Computational methods, such as energy decomposition analysis, can be used to disentangle the contributions of steric and electronic effects to the activation barrier of a reaction. nih.gov While specific studies on this molecule are not available, research on other systems highlights the importance of these effects. For example, in SN2 reactions, it has been shown that the activation barrier is not solely due to increased steric repulsion but is also significantly influenced by the weakening of electrostatic attraction and orbital interactions in the transition state. nih.gov The presence of bulky substituents can lead to a release of steric repulsion in the transition state. nih.gov

The interplay of steric and electronic effects is also crucial in controlling the stereoselectivity of reactions involving pyran derivatives. For instance, in olefin polymerization catalyzed by pyridylamido-type catalysts, DFT calculations and steric maps have been used to rationalize the influence of ligand modifications on the stereoregularity of the resulting polymer. mdpi.com

Derivatization and Analogue Synthesis Strategies of Methyl 5,6 Dihydro 2h Pyran 3 Carboxylate

Functionalization of the Pyran Ring System

The dihydropyran ring serves as a versatile scaffold for chemical modification. Its reactivity allows for the introduction of various functional groups, which can significantly alter the molecule's electronic and steric properties. The presence of a double bond and an electron-withdrawing carboxylate group makes the ring susceptible to a range of chemical transformations. chim.itresearchgate.net

The introduction of nitrogen-containing groups, such as amino and cyano, and halogens onto the pyran ring is a common strategy to create functionalized derivatives.

Amino and Cyano Groups: The synthesis of 2-amino-3-cyano-4H-pyrans is a well-established method, often achieved through multi-component reactions. researchgate.net For instance, the tandem Knoevenagel-Michael reaction can be employed to produce fused 2-amino-3-cyano-4H-pyrans. researchgate.net These derivatives are valuable intermediates, although the pyran ring can sometimes undergo opening when reacting with certain nucleophiles. researchgate.net L-proline has been used as an enantioselective catalyst in the synthesis of compounds like benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. mdpi.com An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, which results in a product containing multiple cyano groups. beilstein-journals.org

Halogen Substituents: Halogenation of the pyran ring can be achieved using various protocols. For example, a method involving DABCO as a catalyst and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as the halogenation agent has been used to generate 2H-pyrans with a halogen atom at the C3 position. mdpi.comnih.gov The introduction of a cyano group can also occur via the substitution of a halogen atom, providing another route to cyano-functionalized pyrans. researchgate.net

Table 1: Selected Examples of Pyran Ring Functionalization

Starting Material(s) Reagent(s)/Catalyst(s) Functional Group(s) Introduced Resulting Compound Type
Aldehydes, Dimedone, CH-acids Various Amino, Cyano 2-amino-3-cyano-4H-pyran derivatives researchgate.net
Propargyl alcohols, Alkyl ethylenedicarboxylates DABCO, NIS/NBS Halogen (I, Br) 3-halo-2H-pyrans mdpi.comnih.gov

The methyl carboxylate group at the C3 position is a prime site for modification to generate a variety of derivatives, including amides, and other esters. These modifications can alter the compound's polarity, hydrogen bonding capability, and reactivity.

One common modification is the conversion of the ester to an amide. For example, multicomponent reactions have been developed to synthesize 3,4-dihydropyran-3-carboxamide derivatives under mild conditions, generating products with multiple stereogenic centers. nih.gov Another approach involves the reaction of pyran derivatives with amines. For example, ethyl 5-cyano-6-(2-ethoxy-2-oxoethylamino)-2,4-diphenyl-4H-pyran-3-carboxylate can be synthesized by reacting a parent pyran with ethyl chloroacetate, which is then cyclized to form a pyranopyrimidine derivative. Tandem sequences, such as an organocatalytic Claisen rearrangement/oxa-Michael addition, can produce chiral dihydropyrans where a nitro group can be readily transformed into an amide group, showcasing the versatility of these scaffolds for further functionalization. acs.org

Synthesis of Chiral Derivatives and Enantiomers

The development of asymmetric methods to synthesize chiral dihydropyran derivatives is of significant interest. Organocatalysis has emerged as a powerful tool for these transformations.

Several strategies have been successfully employed:

Cascade Michael/Hemiacetalization: Chiral N,N′-dioxides have been used as bifunctional organocatalysts in the asymmetric cascade Michael/hemiacetalization reaction of α-substituted cyano ketones and β,γ-unsaturated α-ketoesters. This method yields multifunctionalized chiral dihydropyrans with high enantioselectivities (up to 99% ee). acs.org

Hetero-Diels-Alder (HDA) Reaction: An enantioselective HDA reaction between an aldehyde and Danishefsky's diene provides an efficient route to chiral cis-6-substituted 2-(2-hydroxyethyl)-5,6-dihydro-2H-pyrans, which are versatile building blocks for total synthesis. nih.gov

Domino Reactions: Diphenylprolinol silyl ether can catalyze an asymmetric domino reaction involving a Michael reaction, enolization, and acetalization. This process, reacting α-acyl-β-aryl-substituted acrylonitrile with an aldehyde, produces 3,4-trans-dihydropyrans with excellent enantioselectivity. researchgate.netthieme-connect.com

Tandem Claisen Rearrangement/Oxa-Michael Addition: A cinchona squaramide catalyst can facilitate a diastereo- and enantioselective Claisen rearrangement/oxa-Michael addition tandem sequence, providing an atom-economical approach to a range of valuable dihydropyrans with excellent stereoselectivities. acs.org

Table 2: Organocatalytic Strategies for Chiral Dihydropyran Synthesis

Reaction Type Catalyst Key Features Enantioselectivity
Cascade Michael/Hemiacetalization Chiral N,N′-dioxide Bifunctional catalysis Up to 99% ee acs.org
Hetero-Diels-Alder Not specified Construction of cis-2,6-disubstituted dihydropyrans Enantioselective nih.gov
Domino Michael/Enolization/Acetalization Diphenylprolinol silyl ether Forms 3,4-trans-dihydropyrans Excellent thieme-connect.com

Strategies for Synthesizing Dihydropyran-3-carboxaldehyde Derivatives

The synthesis of dihydropyran carboxaldehydes, such as 5-formyl-3,4-dihydro-2H-pyrans, provides access to important synthetic intermediates. These compounds contain two non-equivalent electrophilic centers, making them valuable in the synthesis of a wide variety of heterocyclic systems. chim.itresearchgate.net

One primary route to these aldehydes is the reduction of the corresponding carboxylate esters. For instance, the reduction of β-carbonyl-substituted dihydropyrans with sodium borohydride (NaBH4) in methanol (B129727) proceeds selectively as a 1,2-addition to form the corresponding allyl alcohols, which can then be oxidized to the aldehyde. chim.it

Another significant strategy is the enantioselective synthesis of these aldehydes. For example, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde has been synthesized via the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov This chiral aldehyde has been used as a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists. nih.gov

Exploration of Structure-Reactivity Relationships in Novel Analogs

Understanding the relationship between the structure of dihydropyran analogs and their chemical reactivity is crucial for designing new synthetic routes and molecules. The reactivity of these compounds is largely dictated by the electronic nature of the substituents on the pyran ring. up.edu

5-Acyl- and 5-formyl-3,4-dihydro-2H-pyrans are considered "push-pull" compounds, with an electron-donating oxyvinyl moiety conjugated to an electron-withdrawing group. chim.it This electronic arrangement makes them excellent Michael acceptors, and they can react with various nucleophiles at different positions. chim.itresearchgate.net

Reactions with Nucleophiles: The presence of two electrophilic centers (the C=C double bond and the carbonyl carbon) leads to a competition between 1,4-addition (Michael addition) and 1,2-addition. The outcome often depends on the nature of the nucleophile and the reaction conditions. For example, organometallic reagents like Grignard reagents can lead to either 1,2- or 1,4-addition products. chim.it

Ring Opening: The dihydropyran ring is susceptible to opening under the action of various nucleophiles. researchgate.net For instance, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia or glycine esters is accompanied by the opening of the dihydropyran ring to give enaminals. chim.it

Influence of Substituents: The electron-withdrawing ability of substituents can influence bond lengths and reactivity. Studies on dihydropyranyl ketals have shown a clear relationship between the structure and the C-O bond lengths, which correlates with their reactivity in elimination reactions. up.edu Modifications, such as converting a nitro group to an amide, can influence the subsequent reactivity of the molecule in alkylation reactions. acs.org The reaction of a pyran derivative with ethyl chloroacetate demonstrates how functional groups can direct further cyclization reactions.

This understanding of structure-reactivity allows for the rational design of synthetic pathways to create complex heterocyclic and carbocyclic compounds from dihydropyran precursors. researchgate.net

Future Research Directions and Emerging Paradigms in Dihydropyran Chemistry

Development of Novel and Sustainable Synthetic Routes

A paramount goal in modern organic synthesis is the development of environmentally benign and efficient methods for constructing complex molecules. Future research concerning Methyl 5,6-dihydro-2H-pyran-3-carboxylate will likely prioritize the discovery of sustainable synthetic pathways.

Green Chemistry Approaches and Solvent-Free Conditions

The principles of green chemistry are increasingly influencing synthetic route design. For dihydropyran synthesis, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. A significant trend is the move towards solvent-free reaction conditions, which not only reduces environmental impact but can also lead to shorter reaction times and higher yields. scirp.orgnih.govajchem-a.com

Several studies have demonstrated the successful synthesis of dihydropyran and related dihydropyridine structures using eco-friendly catalysts and solvent-free, or "on-water," conditions. ajchem-a.comnih.gov These methods often involve multicomponent reactions where starting materials are combined in a single step, enhancing atom economy. rsc.orgacs.org For instance, heterogeneous catalysts like ZrCl₄@Arabic Gum and Ta-MOF nanostructures have been employed for the efficient synthesis of dihydropyran derivatives under mild, solvent-free conditions. ajchem-a.comfrontiersin.org The application of these green protocols to the synthesis of this compound represents a key area for future investigation.

Catalyst SystemSolventTemperatureKey Advantage
Ta-MOF nanostructuresWater:Ethanol (1:1)Room TemperatureHigh recyclability and efficiency. frontiersin.org
ZrCl₄@Arabic GumSolvent-free50 °CHigh reaction efficiency and simple operation. ajchem-a.com
Cellulose sulfuric acidSolvent-free100 °CUse of a heterogeneous, eco-friendly catalyst. nih.gov
No Catalyst ("On-Water")WaterRoom TemperatureAvoids toxic reagents and organic solvents. nih.gov

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reactivity under mild conditions. These techniques utilize light or electrical energy, respectively, to drive chemical transformations, often enabling reactions that are challenging to achieve through traditional thermal methods. The application of these methodologies to the synthesis of dihydropyran scaffolds is a promising, yet underexplored, frontier. Future research could focus on developing photocatalytic or electrocatalytic cycloaddition reactions to construct the dihydropyran ring of this compound, potentially leading to new levels of stereocontrol and functional group tolerance.

Computational Design and Prediction of Novel Dihydropyran Structures with Targeted Reactivity

Computational chemistry provides indispensable tools for understanding and predicting molecular behavior. For dihydropyran chemistry, computational methods are set to play a crucial role in the rational design of new derivatives with specific, pre-determined reactivity and properties.

Density Functional Theory (DFT) calculations can be used to optimize molecular geometries, analyze electronic structures, and calculate reaction energetics. nih.govmdpi.com This allows researchers to predict the stability and reactivity of different substituted dihydropyrans, including isomers of this compound. mdpi.com By modeling transition states, computational studies can elucidate reaction mechanisms, guiding the development of more efficient synthetic routes. mdpi.com

Furthermore, computational screening of virtual libraries of dihydropyran derivatives can accelerate the discovery of molecules with desired properties. researchgate.net Techniques like molecular docking can predict the binding affinities of dihydropyran-based compounds with biological targets, aiding in drug discovery efforts. nih.govnih.gov The use of molecular electrostatic potential (MESP) maps helps in understanding charge distributions and predicting sites of electrophilic or nucleophilic attack, offering insights into intermolecular interactions. nih.govmdpi.com

Computational MethodApplication in Dihydropyran ChemistryReference
Density Functional Theory (DFT)Geometry optimization, vibrational frequencies, FMO analysis, reaction kinetics. nih.govmdpi.com nih.govmdpi.com
Molecular DockingPrediction of binding conformations and affinities with target proteins. nih.govnih.gov nih.govnih.gov
Molecular Electrostatic Potential (MESP)Visualization of charge distribution and prediction of reactive sites. nih.govmdpi.com nih.govmdpi.com
Quantum Theory of Atoms in Molecules (QT-AIM)Analysis of non-covalent interactions and bonding. mdpi.com mdpi.com

Exploration of Pyran Scaffolds in Materials Science and Polymer Chemistry

The unique chemical structure of the dihydropyran ring makes it a valuable building block for materials science and polymer chemistry. basf.com The enol ether functionality is reactive and can participate in various polymerization reactions. Dihydropyran can be polymerized with itself or copolymerized with other unsaturated compounds to create novel polymers with tailored properties. basf.com

Future research will likely explore the incorporation of the this compound moiety into polymer backbones or as a pendant group. This could lead to the development of functional materials such as biodegradable polymers, specialized resins, or advanced coatings. For instance, the ester group in the target molecule could be used for further functionalization or to control the polymer's physical properties, such as solubility and thermal stability. The synthesis of ladder polymers, which possess exceptional stability, is another area where dihydropyran precursors could be employed.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deep understanding of reaction mechanisms requires the detection and characterization of short-lived intermediates and transition states. While standard techniques like NMR and IR spectroscopy are invaluable for characterizing stable products, advanced spectroscopic methods are needed to probe the fleeting species that govern a reaction's course. rsc.org

Future studies on the synthesis of this compound could employ time-resolved spectroscopy (e.g., transient absorption spectroscopy) to observe reactive intermediates in real-time. Combining experimental data with computational predictions of spectroscopic properties for proposed intermediates can provide powerful evidence for a given mechanistic pathway. mdpi.com This detailed mechanistic insight is crucial for optimizing reaction conditions and developing next-generation catalysts for dihydropyran synthesis.

Integration of Machine Learning in Reaction Prediction and Optimization for Dihydropyran Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic conditions from large datasets. jetir.orgresearchgate.net These data-driven approaches can accelerate the discovery of new synthetic routes for compounds like this compound. beilstein-journals.orgnih.gov

ML models can be trained on vast databases of known chemical reactions to predict the products of novel reactant combinations or to suggest the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. researchgate.netchemrxiv.orgnih.gov For dihydropyran synthesis, ML algorithms could identify novel combinations of dienophiles and dienes for Diels-Alder reactions or optimize multicomponent reactions. stanford.edu This approach moves beyond chemical intuition and enables the exploration of a much wider chemical space. nih.govcsmres.co.uk The integration of ML with automated high-throughput experimentation platforms represents a paradigm shift, creating "self-driving" laboratories that can autonomously design, execute, and optimize chemical syntheses. beilstein-journals.org

AI/ML ApplicationDescriptionPotential Impact on Dihydropyran Synthesis
Forward Reaction Prediction Predicts the product(s) of a given set of reactants and reagents. nih.govcsmres.co.ukValidates potential synthetic routes and identifies possible side products.
Retrosynthesis Planning Suggests potential synthetic pathways for a target molecule. beilstein-journals.orgProposes novel and efficient routes to this compound.
Reaction Optimization Predicts the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield or selectivity. researchgate.netchemrxiv.orgnih.govReduces the time and resources required for experimental optimization.
Reactivity Prediction Uses molecular features to predict the intrinsic reactivity of a compound. nih.govnih.govGuides the design of novel dihydropyran derivatives with specific reactivity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5,6-dihydro-2H-pyran-3-carboxylate and its derivatives?

  • Methodology : The compound is often synthesized via the Maitland–Japp reaction using orthoesters or orthoamides with δ-hydroxy-β-ketoesters. For example, methyl 2-methyl-4-oxo-6-phenyl-5,6-dihydro-2H-pyran-3-carboxylate was prepared by reacting N,N-dimethylacetamide dimethyl acetal with a δ-hydroxy-β-ketoester in dry toluene, yielding 61% over two steps after purification by flash chromatography . Alternative methods include stereoselective additions (e.g., L-Selectride®) to dihydropyran-4-ones to access trans- or trisubstituted derivatives .
  • Key Tools : NMR (¹H/¹³C), IR spectroscopy, and HRMS for structural validation .

Q. How is the stereochemistry of dihydropyran derivatives analyzed experimentally?

  • Methodology : Stereochemical assignments rely on coupling constants in ¹H NMR (e.g., axial vs. equatorial proton splitting patterns) and NOE experiments. For instance, the axial proton at C6 in methyl 4-acetoxy-2-methyl-6-(((triisopropylsilyl)oxy)methyl)-5,6-dihydro-2H-pyran-3-carboxylate shows a characteristic dd splitting (J = 10.2, 5.1 Hz) in ¹H NMR .
  • Advanced Validation : X-ray crystallography may resolve ambiguities, though not explicitly documented in the provided evidence.

Q. What functionalization strategies are used to modify the dihydropyran core?

  • Methodology : Acylation (e.g., acetic anhydride with DMAP in pyridine) and alkenylation (e.g., Gilman cuprates) are common. For example, methyl 4-acetoxy-6-propyl-5,6-dihydro-2H-pyran-3-carboxylate was synthesized via acylation in 51% yield .
  • Challenges : Steric hindrance from substituents (e.g., triisopropylsilyl groups) may reduce yields, necessitating optimized stoichiometry .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in dihydropyran synthesis?

  • Case Study : The use of L-Selectride® in THF at −78°C promotes 1,4-addition to dihydropyran-4-ones, yielding 2,6-cis-tetrahydropyran-4-ones with >90% diastereomeric excess. Proton quenching or methyl iodide trapping stabilizes enolate intermediates, enabling stereocontrol at C3 .
  • Data Contradictions : Yields vary with substituents (e.g., 65% for silyl-protected derivatives vs. 51% for propyl-substituted analogs), highlighting steric and electronic effects .

Q. What computational methods predict substituent effects on dihydropyran reactivity?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states for cyclization or nucleophilic additions. For example, electron-withdrawing groups (e.g., esters) at C3 increase electrophilicity at C4, facilitating nucleophilic attacks .
  • Experimental Validation : IR data (e.g., ν(C=O) at 1725–1771 cm⁻¹) correlate with computational predictions of carbonyl polarization .

Q. How are conflicting NMR data resolved in structurally similar dihydropyran derivatives?

  • Case Study : Overlapping signals in crowded regions (e.g., δ 1.09 ppm for triisopropylsilyl protons) are resolved using 2D NMR (HSQC, HMBC) . For methyl 4-hydroxy-6-styryl-5,6-dihydro-2H-pyran-3-carboxylate, ¹³C NMR confirmed conjugation shifts (δ 168.5 ppm for ester C=O) .
  • Best Practices : Compare with synthesized analogs or use deuterated solvents (e.g., C6D6) to sharpen splitting patterns .

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